molecular formula C19H17NO5 B7461643 N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

Cat. No. B7461643
M. Wt: 339.3 g/mol
InChI Key: SKWJQVGGXDRGMH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is not well understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by affecting various cellular processes, such as cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and affecting cellular processes. It has also been found to have potential antiviral activity against the hepatitis C virus. However, further studies are required to determine its exact mode of action and potential side effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide in lab experiments is its potential anticancer and antiviral activity. It can be used as a lead compound for the development of novel anticancer and antiviral drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and potential side effects.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide. These include:
1. Determining its exact mode of action and potential side effects.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Developing novel drug formulations to improve its bioavailability and efficacy.
5. Conducting clinical trials to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research, particularly in medicinal chemistry. It exhibits significant anticancer and antiviral activity and has several advantages and limitations for lab experiments. Further research is required to determine its exact mode of action, potential side effects, and potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide involves the reaction of 3-methyl-4H-isochromen-1-one with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for a specific period, and the product is obtained after purification.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, it has also been found to have potential antiviral activity against the hepatitis C virus.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-19(9-13-4-2-3-5-14(13)17(21)25-19)18(22)20-10-12-6-7-15-16(8-12)24-11-23-15/h2-8H,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWJQVGGXDRGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

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